3-(2-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative belonging to the class of thienopyrimidines. This class of compounds has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with substituents that enhance its biological profile. The presence of the piperidine ring and the methoxyphenyl group contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds similar to This compound have demonstrated significant inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation. In vitro studies using MCF-7 and MDA-MB-231 breast cancer cell lines revealed an IC50 value of approximately 5.25 µM for PTP1B inhibition, indicating its potential as a therapeutic agent against breast cancer .
- Efficacy in Assays : In a comparative study with doxorubicin, another well-known anticancer drug, the thienopyrimidine derivative exhibited lower GI50 values across multiple cancer types (liver, colon, lung), suggesting superior efficacy in inhibiting tumor growth .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Research indicates that thienopyrimidine derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were reported between 2-3 µM, showcasing their potency compared to standard antibiotics like ciprofloxacin (MIC of 0.9 µM) .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, there is evidence suggesting that thienopyrimidine derivatives can modulate inflammatory responses.
- In Vitro Studies : Compounds similar to the target molecule have shown promise in reducing nitric oxide production in murine microglial cells, which is indicative of anti-inflammatory activity. The IC50 values for these effects were noted at 79.5 µM compared to quercetin (16.3 µM), highlighting the compound's potential in neuroinflammatory conditions .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study 1 : A derivative with structural similarities demonstrated significant cytotoxicity against HepG-2 liver cancer cells with an IC50 value of 0.02 µM .
- Case Study 2 : Another study focused on a series of thienopyrimidine compounds showed promising results against HIV-1 non-nucleoside reverse transcriptase inhibitors, emphasizing their versatility in targeting various biological pathways .
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-26-16-8-4-3-7-15(16)23-19(25)18-14(9-12-27-18)21-20(23)28-13-17(24)22-10-5-2-6-11-22/h3-4,7-8H,2,5-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYGBMUOPZMJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.